- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Cas no 504-01-8 (1,3-Cyclohexanediol)

1,3-Cyclohexanediol 化学的及び物理的性質
名前と識別子
-
- 1,3-Cyclohexanediol
- 1,3-Cyclohexanediol (cis- and trans- mixture)
- 1,3-Cyclohexanediol, mixture of cis and trans
- 1,3-Cyclohexanedimethanol
- 1,3-cyclohexanedio
- 1,3-Cyclohexanedione
- 1,3-dihydroxy-cyclohexane
- 1,3-Dihydroxycyclohexane
- CIS 1,3-CYCLOHEXANEDIOL
- cis-epoxycyclohexanol
- cis-trans-prcyclohexane-1,3-diol
- Cyclohexan-1,3-diol
- CYCLOHEXANE-1,3-DIOL
- Heahydroresorcinol
- HEXAHYDRORESORCINOL
- RESORCITOL
- Resoreitol
- 1,3-Dihydroxycyclohexane (cis- and trans- mixture)
- 1,3-Benzenediol, hexahydro-
- trans-1,3-Cyclohexanediol
- RLMGYIOTPQVQJR-UHFFFAOYSA-N
- cis-1,3-cyclohexandiol
- trans-1,3-Cyclohexanol
- 1,3-Cyclohexanediol,c&t
- 1,3-Cyclohexanediol cis-trans
- 1,3-Cyclohexanediol cis+trans
- trans-1,3-
- EINECS 207-979-5
- AKOS005258329
- AI3-06234
- MFCD00039458
- A828101
- CS-0135350
- cis-1,3-Cyclohexanediol, >/=98%
- 504-01-8
- 1,3-Benzenediol, hexahydro-; Cyclohexane-1,3-diol; Hexahydroresorcinol; 1,3-Dihydroxycyclohexane;Resorcitol
- DTXSID60964654
- NSC 30235
- NSC30235
- SY007586
- C2323
- EN300-20001
- AS-57120
- NSC-30235
- NS00043323
- SCHEMBL62366
- BCP30890
- trans-1,3-Dihydroxycyclohexane
- FT-0606598
- F17088
- 140460-27-1
- 1,3-Cyclohexanediol Mixture of cis and trans
- trans-cyclohexane-1,3-diol
- DTXCID301392346
- DB-051766
-
- MDL: MFCD07995046
- インチ: 1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2
- InChIKey: RLMGYIOTPQVQJR-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])O[H]
- BRN: 2036654
計算された属性
- せいみつぶんしりょう: 116.08400
- どういたいしつりょう: 116.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 64.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 40.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 薄い黄色の固体または液体
- 密度みつど: 0.9958 (rough estimate)
- ゆうかいてん: 30 ºC
- ふってん: 246-247 °C(lit.)
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: 1.495-1.497
- すいようせい: Soluble in water.
- PSA: 40.46000
- LogP: 0.28220
- FEMA: 3102
- かんど: 湿度に敏感である
- ようかいせい: 水に溶ける
1,3-Cyclohexanediol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37
- セキュリティの説明: S24/25
-
危険物標識:
- セキュリティ用語:S24/25
1,3-Cyclohexanediol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1,3-Cyclohexanediol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20001-0.25g |
cyclohexane-1,3-diol |
504-01-8 | 95% | 0.25g |
$26.0 | 2023-09-16 | |
Cooke Chemical | A2365012-100G |
1,3-Cyclohexanediol, mixture of cis and trans |
504-01-8 | >98.0%(GC) | 100g |
RMB 1359.20 | 2025-02-21 | |
eNovation Chemicals LLC | D747951-100g |
1,3-Cyclohexanediol |
504-01-8 | 97% | 100g |
$290 | 2024-06-07 | |
Apollo Scientific | OR17557-25g |
Cyclohexane-1,3-diol |
504-01-8 | 98+% | 25g |
£126.00 | 2025-02-19 | |
Chemenu | CM201112-100g |
1,3-Cyclohexanediol |
504-01-8 | 97% | 100g |
$337 | 2021-08-05 | |
TRC | C997765-250mg |
1,3-Cyclohexanediol |
504-01-8 | 250mg |
$ 58.00 | 2023-09-08 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0481-5G |
1,3-Cyclohexanediol (cis- and trans- mixture) |
504-01-8 | >98.0%(GC) | 5g |
¥350.00 | 2024-04-16 | |
Oakwood | 538675-5g |
1,3-Cyclohexanediol Mixture of cis and trans |
504-01-8 | 98% | 5g |
$17.00 | 2024-07-19 | |
abcr | AB135161-25 g |
1,3-Cyclohexanediol (cis- and trans- mixture), 98%; . |
504-01-8 | 98% | 25 g |
€100.40 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WO165-1g |
1,3-Cyclohexanediol |
504-01-8 | 98%(cis-andtrans-mixture) | 1g |
¥109.0 | 2022-05-30 |
1,3-Cyclohexanediol 合成方法
ごうせいかいろ 1
1,3-Cyclohexanediol Preparation Products
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- Cyclohexyl hexanoate (6243-10-3)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- pentane-1,5-diol (111-29-5)
- Cyclohexyl Propionate (6222-35-1)
- Cyclopentanol (96-41-3)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- cyclohex-2-en-1-one (930-68-7)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- 1,3-Cyclohexanediol (504-01-8)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- Cyclohexanol (108-93-0)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- amyl caproate (540-07-8)
- Methylcyclohexane (108-87-2)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- cyclohexyl butyrate (1551-44-6)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
- Cyclohexane-1,2-diol (931-17-9)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- Pentanoic acid, hexylester (1117-59-5)
- Cyclohexyl valerate (1551-43-5)
- 1,6-Hexanediol (629-11-8)
1,3-Cyclohexanediol サプライヤー
1,3-Cyclohexanediol 関連文献
-
1. Synthesis and structure of tetraols with convergent and divergent arrays of hydroxy groupsHideki Takagi,Takashi Hayashi,Tadashi Mizutani,Hideki Masuda,Hisanobu Ogoshi J. Chem. Soc. Perkin Trans. 1 1999 1885
-
Christian A. M. R. van Slagmaat,Teresa Faber,Khi Chhay Chou,Alfonso J. Schwalb Freire,Darya Hadavi,Peiliang Han,Peter J. L. M. Quaedflieg,Gerard K. M. Verzijl,Paul L. Alsters,Stefaan M. A. De Wildeman Dalton Trans. 2021 50 10102
-
Jessica Heimann,Lauren Morrow,Robin E. Anderson,Andrew R. Barron Dalton Trans. 2015 44 4380
-
4. 339. The resorcitols. Part IW. Rigby J. Chem. Soc. 1949 1586
-
Teresa M. R. Maria,Mário T. S. Rosado,Melodia F. Oliveira,Suse S. Bebiano,Ricardo A. E. Castro,Ewa Juszyńska-Ga??zka,Manuela Ramos Silva,Jo?o Canotilho,M. Ermelinda S. Eusébio CrystEngComm 2019 21 3395
-
Jin Yang,C. Luke Williams,Ashwin Ramasubramaniam,Paul J. Dauenhauer Green Chem. 2014 16 675
-
7. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diolRaymond J. Abraham,Eric J. Chambers,W. Anthony Thomas J. Chem. Soc. Perkin Trans. 2 1993 1061
-
8. 340. The resorcitols. Part II. Resolution of trans-resorcitolW. Rigby J. Chem. Soc. 1949 1588
-
9. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
-
10. 433. Alicyclic glycols. Part IV. Toluene-p-sulphonyl and methanesulphonyl derivatives of cyclohexane-1 : 3-diolM. F. Clarke,L. N. Owen J. Chem. Soc. 1950 2103
1,3-Cyclohexanediolに関する追加情報
Introduction to 1,3-Cyclohexanediol (CAS No. 504-01-8)
1,3-Cyclohexanediol, with the chemical formula C₆H₁₂O₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring two hydroxyl (-OH) groups positioned at the 1 and 3 carbon atoms of a cyclohexane ring, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a subject of growing interest in medicinal applications.
The compound is classified as a diol, which refers to the presence of two alcohol functional groups. This structural feature allows 1,3-cyclohexanediol to participate in a wide range of chemical reactions, including esterification, etherification, and oxidation processes. These reactivity patterns have made it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it serves as a precursor for various bioactive compounds.
In recent years, 1,3-cyclohexanediol has garnered attention for its potential applications in drug development. Its cyclohexane backbone provides a stable scaffold that can be modified to achieve specific pharmacological effects. Researchers have been exploring its derivatives as candidates for treating neurological disorders, inflammation, and other metabolic conditions. The compound's ability to act as a chiral center in certain derivatives has also opened avenues for developing enantiomerically pure drugs, which are often more effective and have fewer side effects than racemic mixtures.
One of the most promising areas of research involving 1,3-cyclohexanediol is its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Studies have demonstrated that derivatives of this compound can exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The cyclohexane ring's flexibility allows for the optimization of molecular interactions with biological targets, potentially leading to more selective and less toxic NSAIDs compared to traditional agents.
Additionally, 1,3-cyclohexanediol has been investigated for its potential in the development of antiviral and anticancer agents. Its structural motif is found in several natural products known for their therapeutic effects. By leveraging computational chemistry and high-throughput screening techniques, scientists have identified novel derivatives of 1,3-cyclohexanediol that show promise against various viruses and cancer cell lines. These findings highlight the compound's versatility as a pharmacophore—a molecular structure responsible for a drug's biological activity.
The industrial production of 1,3-cyclohexanediol typically involves catalytic hydrogenation or oxidation processes starting from cyclohexane or its derivatives. Advances in green chemistry have led to more sustainable methods for synthesizing this compound, emphasizing reduced waste and energy consumption. Such innovations are crucial for meeting the growing demand for high-purity chemicals in pharmaceutical manufacturing while minimizing environmental impact.
From an academic perspective, 1,3-cyclohexanediol serves as an excellent model system for studying reaction mechanisms and stereochemistry in organic chemistry. Its well-defined reactivity patterns allow researchers to test hypotheses about molecular interactions at the atomic level. This has contributed significantly to our understanding of how small molecules interact with biological systems—a fundamental aspect of drug discovery.
In conclusion, 1 ,3 - Cyc lohex anedi ol ( CAS No . 504 -01-8 ) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features enable diverse chemical transformations and biological activities , making it a valuable asset in developing new therapeutics . As research continues to uncover new derivatives and synthetic pathways , the potential uses for this compound are likely to expand further , reinforcing its importance in modern chemistry and medicine.
504-01-8 (1,3-Cyclohexanediol) 関連製品
- 108-93-0(Cyclohexanol)
- 87-89-8(i-Inositol)
- 6995-79-5(trans-1,4-cyclohexanediol)
- 556-48-9(1,4-Cyclohexanediol (Cis/Trans Mixture))
- 129212-21-1(3,5-Heptanediol,(3S,5S)-)
- 931-71-5(cis-1,4-cyclohexanediol)
- 6917-35-7(Cyclohexane-1,2,3,4,5,6-hexaol)
- 625-69-4(2,4-Pentanediol)
- 23433-05-8(1,3-Octanediol)
- 2041-15-8(Cyclohexane-1,3,5-triol)

